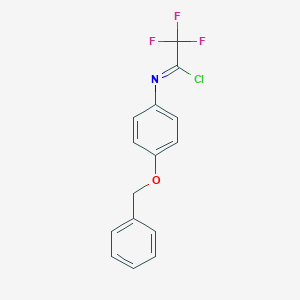

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride

Description

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride (CAS: Not explicitly provided in evidence) is a trifluoromethyl-substituted acetimidoyl chloride derivative with a benzyloxy-phenyl substituent. This compound is primarily utilized as a reagent in cyclocondensation reactions to synthesize nitrogen-containing heterocycles, such as 2-trifluoromethyl-4H-pyrido[1,2-a][1,3,5]triazin-4-ones . Its trifluoromethyl group enhances electron-withdrawing properties, facilitating nucleophilic substitution and cyclization reactions, while the benzyloxy moiety contributes steric and electronic effects that influence reactivity and regioselectivity .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-phenylmethoxyphenyl)ethanimidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-14(15(17,18)19)20-12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOFYVXABUFIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611317 | |

| Record name | (1Z)-N-[4-(Benzyloxy)phenyl]-2,2,2-trifluoroethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168267-73-0 | |

| Record name | (1Z)-N-[4-(Benzyloxy)phenyl]-2,2,2-trifluoroethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride typically involves the reaction of 4-benzyloxyaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general steps are as follows:

Starting Materials: 4-Benzyloxyaniline and trifluoroacetyl chloride.

Reaction Conditions: The reaction is performed in a solvent such as dichloromethane or chloroform, at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Procedure: 4-Benzyloxyaniline is dissolved in the solvent, and trifluoroacetyl chloride is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Post-Reaction: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and trifluoroacetic acid.

Common reagents used in these reactions include nucleophiles like amines, alcohols, thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Synthetic Chemistry Applications

Fluorination Reagents

The introduction of fluorine into organic molecules can significantly alter their reactivity and biological activity. N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride serves as an important reagent in the fluorination of various substrates. Its trifluoromethyl group is particularly useful in synthesizing fluorinated compounds that exhibit enhanced stability and bioactivity.

Case Study: Synthesis of Glycans

Recent studies have shown that this compound can be employed in the synthesis of glycans. Glycans are essential for many biological processes, and their fluorinated derivatives can improve their pharmacokinetic properties. The synthesis involves using the compound as a chlorinating agent in reactions that yield glycan derivatives with improved solubility and stability .

Medicinal Chemistry Applications

Antimicrobial Agents

Fluorinated compounds are often more potent than their non-fluorinated counterparts. This compound has been investigated for its potential use in developing new antimicrobial agents. The incorporation of a trifluoromethyl group can enhance the lipophilicity of the compounds, allowing for better membrane penetration and increased efficacy against resistant strains of bacteria.

Case Study: Thienamycin Derivatives

Research indicates that derivatives of thienamycin modified with this compound exhibit improved antithrombotic activity. By modifying the structure with this compound, researchers have been able to enhance the therapeutic profile of existing antibiotics .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized in the synthesis of fluorinated polymers. These polymers possess unique properties such as increased thermal stability and chemical resistance. The trifluoromethyl group contributes to these properties by reducing the polymer's susceptibility to degradation.

Data Table: Properties of Fluorinated Polymers

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Membrane Permeability | High | Low |

Mechanism of Action

The mechanism of action of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The trifluoroacetimidoyl chloride group is highly reactive and can form stable bonds with nucleophiles, making it a valuable intermediate in organic synthesis. The benzyloxy group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2,2,2-trifluoro-acetimidoyl Chloride

- Structure : The benzyloxy group in the target compound is replaced with a methoxy group.

- Reactivity : The methoxy group is less bulky, leading to faster reaction kinetics in coupling reactions. For example, this derivative reacts efficiently with 3,3-dialkoxyprop-1-ynes in the presence of Cu(I) catalysts to form N-(5,5-dialkoxy-1,1,1-trifluoropent-3-yn-2-ylidene)-4-methoxyaniline intermediates .

- Yield : Reactions involving this compound often achieve higher yields (e.g., 70–85%) due to reduced steric hindrance compared to the benzyloxy analog .

2,2,2-Trifluoro-N-(3,4,5-Trichlorophenyl)acetimidoyl Chloride

- Structure : Features a trichlorophenyl group instead of benzyloxy-phenyl.

- Reactivity : The electron-withdrawing trichlorophenyl substituent increases electrophilicity at the imidoyl chloride carbon, enhancing reactivity toward amines and thiols. However, steric hindrance from chlorine atoms may slow down reactions with bulky nucleophiles .

- Applications : Primarily used in synthesizing agrochemical intermediates, leveraging its halogenated aromatic system for pesticidal activity .

Functional Group Comparisons

Trifluoroacetimidoyl Chlorides vs. Non-Fluorinated Analogs

- Electrophilicity: The trifluoromethyl group in N-(4-benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride significantly increases electrophilicity compared to non-fluorinated analogs (e.g., N-aryl-acetimidoyl chlorides), accelerating reactions with weak nucleophiles like pyridin-2-amine .

- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability, enabling reactions at elevated temperatures (e.g., 80–100°C) without decomposition .

Benzyloxy vs. Other Aromatic Substituents

- Steric Effects : The benzyloxy group introduces moderate steric hindrance, balancing reactivity and selectivity in cyclocondensation reactions. In contrast, smaller substituents (e.g., methoxy) favor faster kinetics, while bulkier groups (e.g., 3,4,5-trichlorophenyl) reduce reaction rates .

- Electronic Effects : Benzyloxy’s electron-donating nature mildly counteracts the electron-withdrawing trifluoromethyl group, modulating resonance effects in transition states .

Data Tables

Table 1. Key Properties of Selected Trifluoroacetimidoyl Chlorides

Biological Activity

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride, also known by its CAS number 61881-19-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₅ClF₃N

- Molecular Weight : 207.58 g/mol

- Physical State : Liquid

- Purity : >98% (GC)

- Boiling Point : 53 °C at 10 mmHg

- Flash Point : 60 °C

This compound exhibits significant biological activity primarily through its interactions with various enzymes and receptors. Notably, it has been identified as a CYP1A2 inhibitor , which suggests potential applications in modulating drug metabolism and pharmacokinetics. It does not inhibit other cytochrome P450 enzymes such as CYP2C19 or CYP3A4, indicating a selective profile that could minimize adverse drug interactions .

Pharmacokinetics

The compound shows favorable pharmacokinetic properties:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- Skin Permeation : Log Kp of -5.72 cm/s indicates moderate permeability .

Case Studies and Applications

-

Stereoselective Ribosylation of Amino Acids :

A study demonstrated the utility of this compound in the stereoselective ribosylation of amino acids. The compound acted as an imidate donor in reactions that produced ribosylated products with high selectivity . -

Synthetic Applications :

The compound has been utilized in various synthetic pathways, particularly in the preparation of imidoyl chlorides. Its reactivity allows for the formation of complex molecular architectures that are valuable in pharmaceutical development .

Safety and Handling

Due to its hazardous nature:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the phenyl ring. A common approach involves:

Benzyloxy protection of a 4-aminophenol derivative (e.g., using benzyl chloride under basic conditions).

Trifluoroacetylation of the amine group with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0–5°C .

Conversion to the imidoyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions.

- Critical Factors : Moisture-sensitive reagents (e.g., PCl₅) require strict anhydrous conditions. Side reactions, such as hydrolysis of the imidoyl chloride, can reduce yields. Monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the benzyloxy aromatic protons (δ 7.2–7.5 ppm) and trifluoromethyl group (δ -70 to -75 ppm for ¹⁹F).

- X-ray Crystallography : Resolves structural ambiguities, such as the conformation of the imidoyl chloride group (see similar compounds in ).

- HPLC-MS : Quantifies purity (>95% required for biological assays) and detects hydrolyzed byproducts (e.g., acetamide derivatives) .

Q. How does the benzyloxy group influence the compound’s stability during storage?

- Methodological Answer : The benzyloxy group enhances solubility in organic solvents but introduces sensitivity to acidic or reductive conditions.

- Storage Protocol : Store under inert gas (N₂/Ar) at -20°C in amber vials. Avoid exposure to protic solvents (e.g., MeOH) to prevent cleavage .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

- Methodological Answer : Low yields (<10%) in multi-step syntheses (e.g., 11-step routes in ) often arise from:

Intermediate Instability : Protect reactive groups (e.g., imidoyl chloride) with scavengers like molecular sieves.

Byproduct Formation : Optimize stoichiometry (e.g., excess PCl₅) and reaction time. Use DOE (Design of Experiments) to identify critical parameters .

- Case Study : A 2013 study achieved 5% yield over 11 steps by replacing methyl esters with ethyl esters to reduce steric hindrance .

Q. What mechanistic insights explain the reactivity of the imidoyl chloride group in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the imidoyl chloride for nucleophilic attack.

- Kinetic Studies : Use in situ IR to track Cl⁻ displacement by amines or alcohols. DFT calculations predict regioselectivity in heterocyclic ring formation .

- Example : In medicinal chemistry, this group reacts with pyridinyl amines to form pharmacologically active amidines (see ).

Q. How can researchers mitigate decomposition during biological assays involving aqueous media?

- Methodological Answer : The compound’ hydrolyzes rapidly in water to form inactive acetamide derivatives.

- Strategies :

Prodrug Design : Modify the imidoyl chloride to a stable prodrug (e.g., protected as a thioether).

Nanocarrier Encapsulation : Use liposomes or cyclodextrins to shield the reactive group .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for derivatives of this compound?

- Methodological Answer : Discrepancies arise from:

Impurity Profiles : Trace hydrolyzed byproducts (e.g., N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetamide) can antagonize target receptors.

Assay Conditions : Buffer pH (e.g., phosphate vs. HEPES) affects compound stability. Validate results using orthogonal assays (SPR, ITC) .

Applications in Academic Research

Q. What role does this compound play in synthesizing fluorinated heterocycles for drug discovery?

- Methodological Answer : It serves as a key intermediate for:

- Anticancer Agents : React with pyrimidine amines to form kinase inhibitors (e.g., analogs of ).

- Antimicrobials : Couple with sulfonamides to target bacterial dihydropteroate synthase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.